molecular formula C30H27FN2O2S B11645150 N-(4-fluorophenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(4-fluorophenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B11645150
M. Wt: 498.6 g/mol
InChI Key: GJXDKUJFKIJQNR-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with a unique structure. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a fluorophenyl group, a methylsulfanylphenyl group, and a quinoline core, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of N-(4-fluorophenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Addition of the Methylsulfanylphenyl Group: The methylsulfanylphenyl group can be added through a Friedel-Crafts alkylation reaction using a methylsulfanylbenzene derivative.

    Final Coupling and Cyclization: The final step involves the coupling of the intermediate products followed by cyclization to form the desired quinolinecarboxamide compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of advanced techniques such as microwave-assisted synthesis to reduce reaction times .

Chemical Reactions Analysis

N-(4-fluorophenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-fluorophenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to N-(4-fluorophenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide include other quinoline derivatives with varying substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

These comparisons highlight the uniqueness of the compound in terms of its specific substituents and their impact on its biological activity.

Properties

Molecular Formula

C30H27FN2O2S

Molecular Weight

498.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-methyl-4-(4-methylsulfanylphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C30H27FN2O2S/c1-18-27(30(35)33-23-12-10-22(31)11-13-23)28(20-8-14-24(36-2)15-9-20)29-25(32-18)16-21(17-26(29)34)19-6-4-3-5-7-19/h3-15,21,28,32H,16-17H2,1-2H3,(H,33,35)

InChI Key

GJXDKUJFKIJQNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)SC)C(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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